molecular formula C11H13NO2 B13815799 2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-

2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-

Cat. No.: B13815799
M. Wt: 191.23 g/mol
InChI Key: UFJXRIWQJZLCGT-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide,2-ethyl-2,3-dihydro- is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with an ethyl group at position 2 and a carboxamide functional group. This structure confers unique physicochemical and pharmacological properties. The ethyl group and carboxamide moiety in this compound likely influence its metabolic stability, solubility, and target selectivity compared to other benzofuran analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-3H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H13NO2/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H2,12,13)

InChI Key

UFJXRIWQJZLCGT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro-

Stereospecific Synthesis via Optically Pure 2-Ethyl-2,3-dihydrobenzofurancarboxylic Acid

A key approach involves starting from the optically pure 2-ethyl-2,3-dihydrobenzofurancarboxylic acid precursor, which is then converted into the corresponding amide derivative.

Resolution of Racemic Acid
  • The racemic mixture of 2-ethyl-2,3-dihydrobenzofurancarboxylic acid is resolved by selective crystallization using an optically pure enantiomer of 2-phenylglycinol in solvents such as acetone, ethyl acetate, or methyl ethyl ketone.
  • This process yields the optically pure acid, specifically the R-(+)-enantiomer when crystallized with S-(+)-2-phenylglycinol.
  • The overall yield for isolating the dextrorotatory isomer is approximately 50% from the racemic mixture.
Conversion to Amide and Nitrile
  • The optically pure acid is converted to its methyl ester by treatment with thionyl chloride (SOCl₂) in methanol .
  • The methyl ester is then reacted with aqueous ammonia to form the corresponding amide.
  • Dehydration of the amide with phosphorus pentoxide (P₂O₅) in toluene yields the corresponding nitrile derivative.
Formation of Imidazoline Derivative
  • The nitrile is transformed into an imidate intermediate by reaction with catalytic sodium methoxide .
  • Subsequent treatment with ethylenediamine in isopropanol and hydrochloric acid produces the desired imidazoline derivative.
  • The overall yield for the preparation of the imidazoline hydrochloride salt is also about 50% .
Table 1: Summary of Key Steps and Yields in Stereospecific Synthesis
Step Reagents/Conditions Product Yield (%)
Racemic acid resolution S-(+)-2-phenylglycinol, acetone/ethyl acetate Optically pure acid (R-(+)) 50
Esterification SOCl₂/MeOH Methyl ester Not specified
Amidation Aqueous ammonia Amide Not specified
Dehydration P₂O₅/toluene Nitrile Not specified
Imidazoline formation NaOMe, ethylenediamine, isopropanol/HCl Imidazoline hydrochloride salt 50

Data adapted from US Patent 5,880,296A

Classical Ester and Amide Synthesis via Salicylaldehyde Derivatives

Another well-established method involves the preparation of benzofuran derivatives starting from R-substituted salicylaldehydes .

Preparation of Ethyl Ester Precursors
  • The ethyl ester of benzofurancarboxylic acid is synthesized by condensation of R-substituted salicylaldehyde with diethyl bromomalonate in the presence of potassium carbonate .
  • Hydrolysis of the ester yields the corresponding acid.
  • Reduction of the acid with sodium/mercury amalgam produces the 2,3-dihydrobenzofurancarboxylic acid.
  • Fisher-Speier esterification (acid catalyzed reaction with ethanol) converts the acid to the ethyl ester.
Amide Formation
  • The ethyl ester is refluxed with an excess of an amine (e.g., 2-propenamine) for extended periods (up to 2.5 days) to form the corresponding amide.
  • The product is purified by recrystallization from solvents such as methylene chloride/hexane.
Additional Functional Group Modifications
  • Sodium borohydride reductions and other functional group transformations are employed to modify substituents on the benzofuran ring or side chains, enhancing the diversity of derivatives.
Table 2: Reaction Conditions for Ester and Amide Synthesis
Step Reagents/Conditions Product Notes
Condensation R-substituted salicylaldehyde, diethyl bromomalonate, K₂CO₃ Ethyl ester of benzofurancarboxylic acid Kurkudar and Rao method
Hydrolysis Acidic or basic hydrolysis Corresponding acid
Reduction Sodium/mercury amalgam 2,3-Dihydrobenzofurancarboxylic acid Fredga method
Esterification Ethanol, acid catalyst (H₂SO₄, HCl, p-TsOH) Ethyl ester Fisher-Speier esterification
Amidation Excess amine, reflux Benzofurancarboxamide Long reaction times (days)

Data adapted from US Patent 4,205,080A

Industrially Viable Amidation Processes for Benzofuran-2-carboxamide Derivatives

Recent advances focus on scalable, commercially viable processes for benzofuran-2-carboxamide derivatives, which can be adapted for 2-ethyl-2,3-dihydrobenzofurancarboxamide synthesis.

Amidation Using Ammonia Gas Under Pressure
  • Amidation is carried out by reacting benzofuran-2-carboxylic acid derivatives or their esters with ammonia gas under pressures ranging from 1 to 10 Kg/cm² (commonly 3–5 Kg/cm²).
  • This approach improves reaction rates and yields compared to traditional liquid ammonia or aqueous ammonia methods.
Work-Up and Purification
  • The reaction mass undergoes standard work-up procedures including washing, extraction, evaporation, pH adjustment, and layer separation.
  • Isolation and recrystallization of the pure benzofuran-2-carboxamide are performed using solvents such as water, acetone, methanol, ethanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof.
  • Techniques such as cooling, seeding, anti-solvent addition, vacuum distillation, or combinations are employed to optimize purity and yield.
Filtration and Solid Recovery
  • Solid products are collected by vacuum filtration, centrifugation, or filtration using media like silica gel or celite.
Table 3: Industrial Amidation Process Parameters
Parameter Range/Condition Notes
Ammonia gas pressure 1–10 Kg/cm² (optimal 3–5 Kg/cm²) Enhances amidation efficiency
Solvents for recrystallization Water, acetone, methanol, ethanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, acetonitrile Choice depends on solubility and purity requirements
Work-up techniques Washing, extraction, evaporation, pH adjustment, layer separation Standard organic synthesis procedures
Solid recovery methods Vacuum filtration, centrifugation, filtration media Ensures high purity and yield

Data adapted from WO Patent Application WO2014006637A2

Comparative Analysis of Preparation Methods

Aspect Stereospecific Resolution Method Classical Ester-Amide Synthesis Industrial Amidation Process
Starting Material Racemic 2-ethyl-2,3-dihydrobenzofurancarboxylic acid R-substituted salicylaldehydes Benzofuran-2-carboxylic acid derivatives
Key Steps Resolution, esterification, amidation, dehydration, imidazoline formation Condensation, hydrolysis, reduction, esterification, amidation Amidation under ammonia gas pressure, work-up, recrystallization
Optical Purity Achieved via selective crystallization Not specified Not specified
Reaction Time Moderate Long (up to several days) Shorter due to pressurized ammonia
Yield Approx. 50% for key steps Variable, not always specified Improved yields and scalability
Purification Methods Crystallization, solvent extraction Recrystallization, chromatography Recrystallization, filtration
Industrial Viability Moderate due to resolution step Moderate to low due to long reaction times High, due to scalable pressure amidation

Chemical Reactions Analysis

Rhodium-Catalyzed Annulation

A redox-neutral [3 + 2] annulation approach using Rh(III) catalysis enables the construction of 2,3-dihydrobenzofurans. This method involves:

  • Reagents : N-phenoxyacetamides, 1,3-dienes, and Rh(III) catalyst.

  • Conditions : Room temperature, inert atmosphere.

  • Outcome : Chemoselective formation of dihydrobenzofurans with good functional group tolerance .

Table 1: Rh(III)-Catalyzed Synthesis

Reagent/ConditionYieldKey Features
RhCl₃·3H₂O, 1,3-diene75–85%High regioselectivity, scalable
N-phenoxyacetamideEnables annulation via C–H activation

Palladium-Catalyzed Cyclization

A palladium-catalyzed tandem cyclization/Suzuki coupling reaction is used to prepare substituted benzofuran derivatives:

  • Reagents : Phenols, 3-bromo-2-methylpropene, Pd(OAc)₂, and ligands.

  • Conditions : K₂CO₃ in methyl ethyl ketone, 80°C.

  • Outcome : Formation of benzofuran carboxylic acids (e.g., 12a–c ) via saponification .

Table 2: Pd-Catalyzed Reaction

StepReagentYieldProduct
Cyclization3-bromo-2-methylpropene60–70%Benzofuran ether intermediates
SaponificationNaOH (aq)80–90%Carboxylic acids (12a–c )

Amidation with Amines

Benzofuran carboxylic acids undergo amidation with tertiary amines (e.g., picolyl amines):

  • Reagents : HATU, DiPEA, and picolyl amine.

  • Conditions : DMF, room temperature.

  • Outcome : Formation of benzofuran carboxamides (e.g., 6a–o ) with cholinesterase inhibitory activity .

Table 3: Amidation Reactions

AmineYieldIC₅₀ (μM)
3-Picolylamine65–75%0.8–1.5 (AChE)
4-Picolylamine70–80%1.2–2.3 (BuChE)

Bitopic Ligand Formation

Benzofuran carboxamides are incorporated into bitopic ligands for dopamine receptor modulation:

  • Reagents : Pyrrolidine intermediates, phthalimide, and propionaldehyde.

  • Conditions : Mitsunobu reaction, reductive amination.

  • Outcome : Potent CB₂ receptor agonists (e.g., MDA104 ) with selectivity ratios >100 .

Leukotriene Inhibition

Benzofuran carboxylic acid esters exhibit potent leukotriene D₄ (LTD₄) receptor antagonism:

  • IC₅₀ : 10–30 nM (ethyl ester derivatives).

  • Mechanism : Competitive binding to LTD₄ receptors, reducing inflammatory responses .

Table 4: Bioactivity Data

CompoundIC₅₀ (nM)Selectivity
Ethyl ester15–25LTD₄ receptor-specific
Methyl ester20–35Cross-reactivity with 5-LOX

CB₂ Receptor Agonism

S-Enantiomers of benzofuran carboxamides (e.g., MDA104 ) show:

  • EC₅₀ : 10–50 nM (CB₂ receptor activation).

  • Efficacy : Full agonism with 100% maximum response .

NMR Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 7.92 (d, J = 0.4 Hz, aromatic H).

    • δ 3.78 (m, CH₂ ester group).

  • ¹³C NMR : δ 167.4 (carbonyl C), δ 143.2 (aromatic C) .

HPLC Analysis

  • Mobile Phase : Acetonitrile/water (gradient, 10–90%).

  • Retention Time : 8–12 min (ethyl ester derivatives) .

Scientific Research Applications

Biological Activities

The compound has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Properties : Research indicates that benzofuran derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
  • Anticancer Activity : Several studies have demonstrated that derivatives of 2-benzofurancarboxamide possess cytotoxic effects against cancer cell lines. For instance, compounds have shown efficacy in inhibiting β-amyloid aggregation, which is relevant in Alzheimer's disease research .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly against excitotoxicity and oxidative stress in neuronal cells .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

  • Material Science : Its unique chemical properties make it suitable for developing new materials and chemical processes.
  • Pharmaceutical Development : As a building block in drug synthesis, it plays a crucial role in creating more complex therapeutic agents.

Neuroprotective Activity Study

A study evaluated several benzofuran derivatives for their neuroprotective effects against NMDA-induced toxicity in rat cortical neurons. Among these derivatives, those similar to 2-benzofurancarboxamide showed significant protective effects against oxidative stress and excitotoxicity, indicating their potential as therapeutic agents for neurodegenerative diseases .

Anticancer Efficacy Assessment

In another study focusing on anticancer activity, derivatives were tested against multiple cancer cell lines. Results indicated that certain modifications on the benzofuran core enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1. Structural Comparison of Benzofuran Derivatives

Compound Name Core Structure Substituents Functional Group Molecular Formula Molecular Weight
2-Benzofurancarboxamide,2-ethyl-2,3-dihydro- 2,3-dihydrobenzofuran 2-ethyl, carboxamide Carboxamide C₁₁H₁₃NO₂* ~191.23
Furofenac (CAS 56983-13-2) 2,3-dihydrobenzofuran 2-ethyl, acetic acid Carboxylic acid C₁₂H₁₄O₃ 206.24
4-BENZOFURANOL (CAS 612534-31-3) 2,3-dihydrobenzofuran 2-ethyl, imidazole, hydroxyl Imidazole, hydroxyl C₁₃H₁₆N₂O₂ 232.28
5-Benzofuranmethanol (CAS 87921-90-2) 2,3-dihydrobenzofuran α-(4-fluorophenyl), methanol Methanol, fluorophenyl C₁₅H₁₃FO₂ 244.26

*Estimated based on structural analogs.

Key Observations :

  • The carboxamide group in the target compound distinguishes it from carboxylic acid (furofenac) or alcohol derivatives (4-BENZOFURANOL, 5-Benzofuranmethanol). Amides generally exhibit greater metabolic stability than acids or esters .

Physicochemical Properties

Table 2. Physical Properties Comparison

Compound Boiling Point (°C) Density (g/cm³) pKa
2-Benzofurancarboxamide* N/A ~1.2–1.3 ~13–14†
5-Benzofuranmethanol 392.6±30.0 1.275±0.06 13.55±0.20
Furofenac Not reported Not reported ~4–5‡

*Predicted based on structural analogs; †Amide pKa typically ~13–15; ‡Carboxylic acid pKa ~4–4.

Key Observations :

  • The carboxamide’s higher pKa (~13–14) compared to carboxylic acids (pKa ~4–5) influences ionization and solubility under physiological conditions.
  • Fluorophenyl substitution in 5-Benzofuranmethanol increases boiling point due to molecular weight and polarity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-?

  • Methodological Answer : Mass spectrometry (electron ionization) and gas chromatography (GC) are primary techniques for structural confirmation. NIST data for related benzofuran derivatives indicate the use of non-polar columns (e.g., HP-5MS) with temperature gradients (e.g., 50°C to 300°C at 10°C/min) to resolve peaks and assign retention indices (RI). For example, 2,3-dihydrobenzofuran derivatives show characteristic fragment ions at m/z 120 (base peak) and 91 (tropylium ion) in mass spectra . Infrared (IR) spectroscopy can further confirm functional groups like amides via C=O stretching (~1650 cm⁻¹) .

Q. How can researchers verify the purity of synthesized 2-Benzofurancarboxamide derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Gas chromatography coupled with mass spectrometry (GC-MS) is also effective, as demonstrated for structurally similar compounds like 2-methyl-2,3-dihydrobenzofuran, where purity >97% was confirmed using splitless injection modes and helium carrier gas .

Q. What safety protocols are critical when handling 2-Benzofurancarboxamide derivatives?

  • Methodological Answer : Always use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention . Toxicity studies on benzofuran analogs (e.g., 2,3-benzofuran) highlight potential hepatotoxicity, necessitating biomonitoring of liver enzymes in chronic exposure scenarios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of 2-Benzofurancarboxamide derivatives?

  • Methodological Answer : Conduct a factorial design experiment to isolate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design could test interactions between reaction time (12–24 hrs), temperature (80–120°C), and solvent (DMF vs. THF). Statistical analysis (ANOVA) can identify significant factors affecting yield . Cross-validate results with literature data, noting that conflicting reports may arise from unoptimized purification steps or differing analytical thresholds .

Q. What strategies address contradictions in biological activity data for benzofuran derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent compound concentrations). For instance, discrepancies in IC₅₀ values for benzofuran-based kinase inhibitors may stem from variations in ATP concentrations or assay pH. Use orthogonal validation methods (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) to confirm activity . Additionally, apply QSAR models to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Q. How can researchers link the physicochemical properties of 2-Benzofurancarboxamide derivatives to their pharmacokinetic behavior?

  • Methodological Answer : Perform logP (octanol-water partition coefficient) measurements via shake-flask or HPLC-derived methods to predict membrane permeability. For example, derivatives with logP >3 may exhibit enhanced blood-brain barrier penetration but reduced aqueous solubility. Pair this with in vitro metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated oxidation, a common degradation pathway for benzofurans .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Anchor studies to reaction mechanisms (e.g., nucleophilic acyl substitution for amide formation) or receptor-ligand interaction models .
  • Data Validation : Use NIST spectral libraries for cross-referencing and ensure reproducibility via triplicate runs .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing, especially when exploring novel derivatives .

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